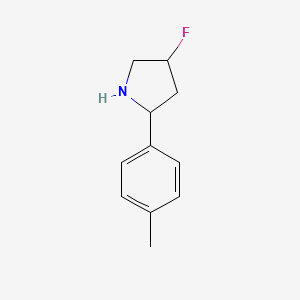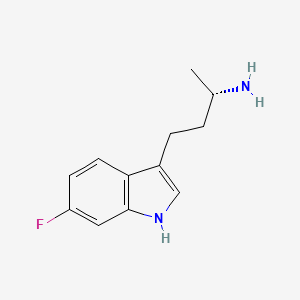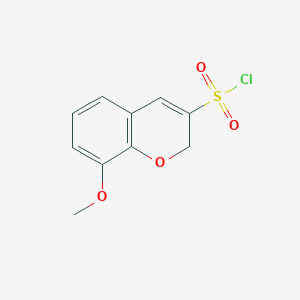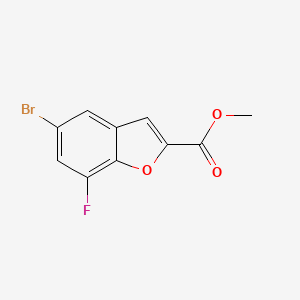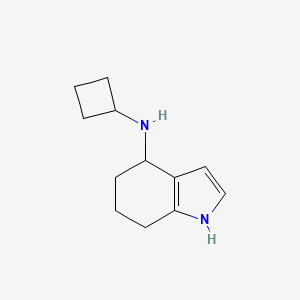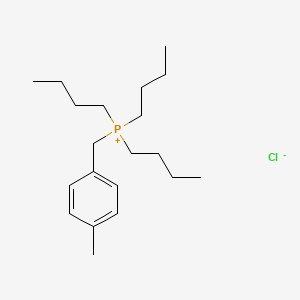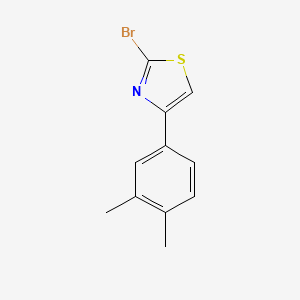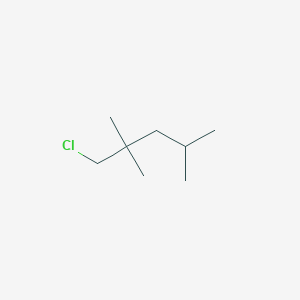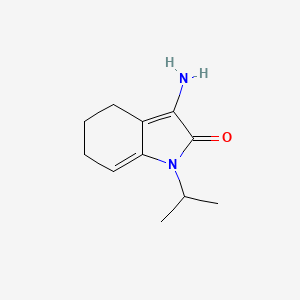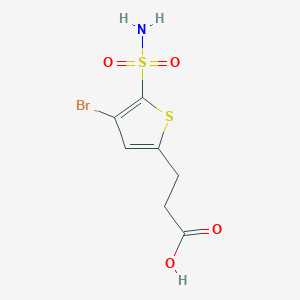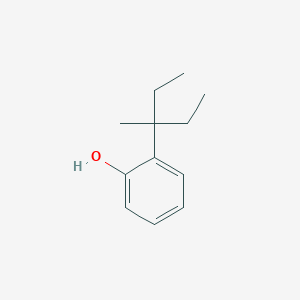
2-(3-Methylpentan-3-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Methylpentan-3-yl)phenol is an organic compound that belongs to the class of phenols. Phenols are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is structurally related to tapentadol, a centrally acting analgesic.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 2-(3-Methylpentan-3-yl)phenol involves several steps. One common method includes the reaction of (S)-1-(dimethylamino)-2-methylpentan-3-one with 3-bromoanisole under Grignard conditions to form (2S,3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol. This intermediate is then activated and converted into sulfonate esters, which undergo reductive deoxygenation to yield (2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentan-1-amine. Finally, demethylation of this compound produces this compound .
Industrial Production Methods
Industrial production methods for this compound typically follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Methylpentan-3-yl)phenol undergoes various chemical reactions, including:
Oxidation: Phenols can be oxidized to quinones using reagents like potassium permanganate or chromium trioxide.
Reduction: Quinones derived from phenols can be reduced back to hydroquinones using reducing agents such as sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions are common, where the hydroxyl group activates the aromatic ring towards electrophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄)
Substitution: Electrophiles like bromine (Br₂), nitric acid (HNO₃)
Major Products
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted phenols depending on the electrophile used
Applications De Recherche Scientifique
2-(3-Methylpentan-3-yl)phenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with various enzymes and receptors.
Medicine: Related to tapentadol, it is investigated for its analgesic properties and potential use in pain management.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals
Mécanisme D'action
The mechanism of action of 2-(3-Methylpentan-3-yl)phenol involves its interaction with specific molecular targets. For example, tapentadol, a related compound, acts as a μ-opioid receptor agonist and norepinephrine reuptake inhibitor. This dual mechanism contributes to its analgesic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tapentadol: A centrally acting analgesic with a similar structure.
Phenol: The simplest phenol, used as a starting material for many derivatives.
Hydroquinone: A phenol derivative used in various chemical processes
Uniqueness
2-(3-Methylpentan-3-yl)phenol is unique due to its specific structural modifications, which confer distinct biological activities and chemical properties compared to other phenols.
Propriétés
Formule moléculaire |
C12H18O |
|---|---|
Poids moléculaire |
178.27 g/mol |
Nom IUPAC |
2-(3-methylpentan-3-yl)phenol |
InChI |
InChI=1S/C12H18O/c1-4-12(3,5-2)10-8-6-7-9-11(10)13/h6-9,13H,4-5H2,1-3H3 |
Clé InChI |
ITSDDSBBFJKVCA-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(CC)C1=CC=CC=C1O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


